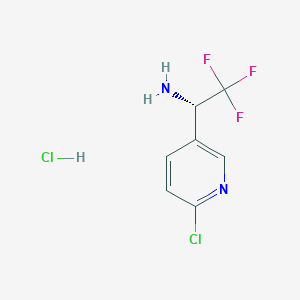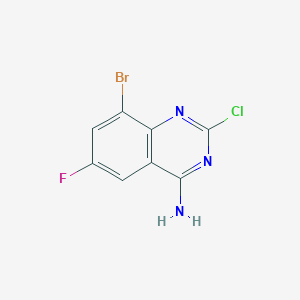
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClFN3 and a molecular weight of 276.49 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline core can be carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.
類似化合物との比較
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazolin-4-amine
- 8-Bromo-6-fluoroquinazolin-4-amine
- 8-Bromo-2-chloroquinazolin-4-amine
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which may confer distinct properties and applications.
特性
分子式 |
C8H4BrClFN3 |
|---|---|
分子量 |
276.49 g/mol |
IUPAC名 |
8-bromo-2-chloro-6-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |
InChIキー |
LZTHWRUGCIKPPU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


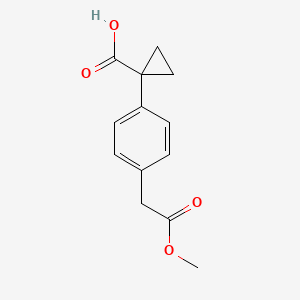

![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)

![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
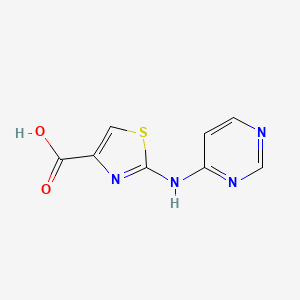
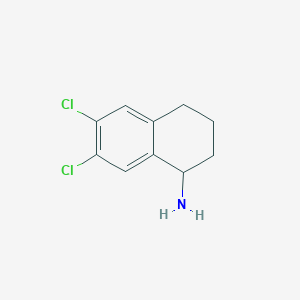
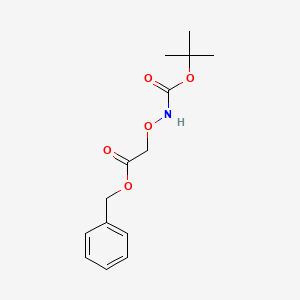
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
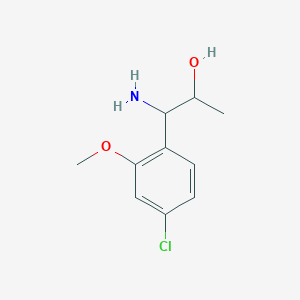
![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)
